![molecular formula C10H12O2 B065816 Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) CAS No. 186185-77-3](/img/structure/B65816.png)
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is a complex organic compound that has been the focus of scientific research for several years. The compound has unique properties that make it an important area of study in the field of organic chemistry.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI).
Mechanism of Action
The mechanism of action of Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is not fully understood. However, it is believed that the compound interacts with cell membranes and alters their properties. This can lead to changes in cell function and ultimately, physiological effects.
Biochemical and Physiological Effects:
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells. In vivo studies have shown that the compound can improve glucose metabolism and reduce insulin resistance.
Advantages and Limitations for Lab Experiments
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) has several advantages for lab experiments. It has excellent solubility properties and can be easily synthesized in the lab. Additionally, the compound has been shown to be non-toxic and has a low risk of side effects. However, the compound is relatively unstable and can degrade over time. This can make it difficult to use in long-term experiments.
Future Directions
There are several future directions for the study of Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI). One area of research is the development of new drug delivery systems using the compound. Researchers are also investigating the potential use of the compound in the development of organic electronic devices. Additionally, there is ongoing research into the mechanism of action of the compound and its potential use in the treatment of various diseases.
Conclusion:
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is a complex organic compound that has several scientific research applications. The compound has unique properties that make it an important area of study in the field of organic chemistry. While there is still much to be learned about the compound, the research conducted thus far has shown promising results and has opened up several avenues for future research.
Synthesis Methods
The synthesis of Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) is a complex process that involves several steps. The compound can be synthesized through a series of reactions involving the starting materials cyclohexanone, ethyl acetoacetate, and 1,4-cyclohexadiene. The reaction is carried out under controlled conditions to obtain a high yield of the desired product.
Scientific Research Applications
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) has several scientific research applications. The compound has been studied extensively for its potential use as a drug delivery system. It has been found to have excellent solubility properties and can be used to encapsulate drugs for targeted delivery. Additionally, the compound has been studied for its potential use in the field of organic electronics. It has been found to have excellent electron transport properties and can be used as a building block for the development of organic electronic devices.
properties
CAS RN |
186185-77-3 |
|---|---|
Product Name |
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)-(9CI) |
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
1-[(1S,2R,4S,5S,6S)-3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl]ethanone |
InChI |
InChI=1S/C10H12O2/c1-5(11)8-4-6-2-3-7(8)10-9(6)12-10/h2-3,6-10H,4H2,1H3/t6-,7+,8-,9-,10+/m1/s1 |
InChI Key |
GDJMABFSLCOMAE-ZOZBQHSOSA-N |
Isomeric SMILES |
CC(=O)[C@H]1C[C@H]2C=C[C@@H]1[C@H]3[C@@H]2O3 |
SMILES |
CC(=O)C1CC2C=CC1C3C2O3 |
Canonical SMILES |
CC(=O)C1CC2C=CC1C3C2O3 |
synonyms |
Ethanone, 1-(3-oxatricyclo[3.2.2.02,4]non-8-en-6-yl)-, (1alpha,2beta,4beta,5alpha,6alpha)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



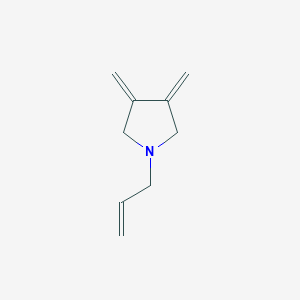
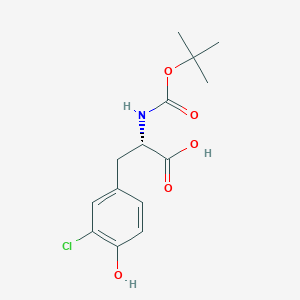
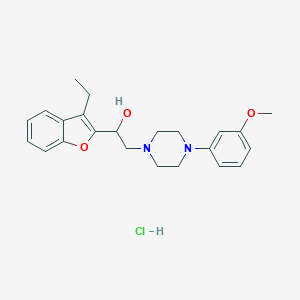

![4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate](/img/structure/B65743.png)
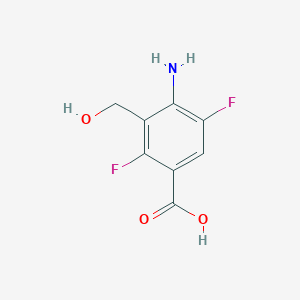
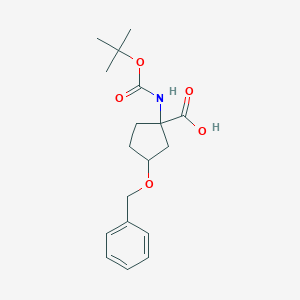

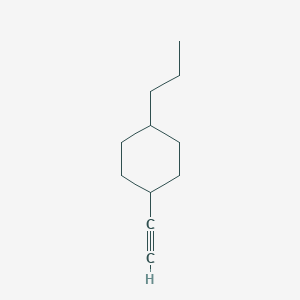
![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
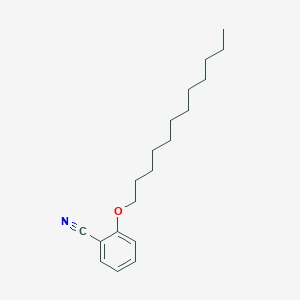
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
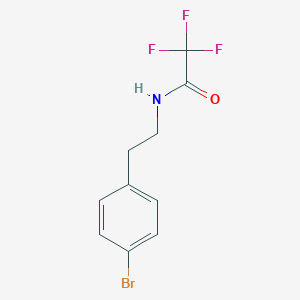
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)